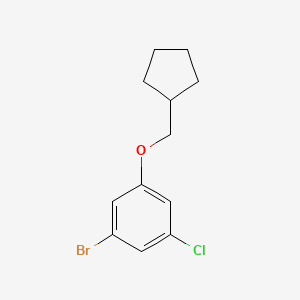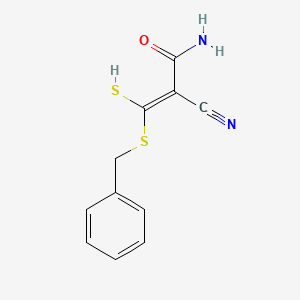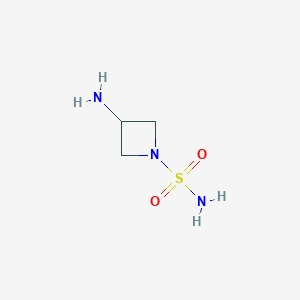
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate is a complex organic compound that features a tert-butyl ester and a tert-butoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl group, followed by esterification and cyclization reactions. The use of tert-butyl hydroperoxide and benzyl cyanides has been reported for the preparation of tert-butyl esters . The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and bases like sodium hydroxide .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl ester and tert-butoxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, trifluoroacetic acid for deprotection, and various bases and solvents such as sodium hydroxide and acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the corresponding amine .
Aplicaciones Científicas De Investigación
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate involves the protection and deprotection of functional groups. The tert-butoxycarbonyl group acts as a protecting group for amines, which can be selectively removed under acidic conditions . The molecular targets and pathways involved in its action depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Tert-butyl 3-((tert-butoxycarbonyl)oxy)-2-oxo-3-phenylindoline-1-carboxylate is unique due to its combination of a tert-butyl ester and a tert-butoxycarbonyl group, which provides distinct reactivity and stability. This makes it a valuable compound in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C24H27NO6 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-oxo-3-phenylindole-1-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-22(2,3)29-20(27)25-18-15-11-10-14-17(18)24(19(25)26,16-12-8-7-9-13-16)31-21(28)30-23(4,5)6/h7-15H,1-6H3 |
Clave InChI |
HNUZWMFRWDNHTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(Oxane-4-carbonyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B12068838.png)



![4-Chloro-5-iodo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12068867.png)
![(4aS,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxyhexahydro-2H-2lambda~5~-furo[3,2-d][1,3,2]oxazaphosphinin-2-one](/img/structure/B12068875.png)





